6-Chloro-7-nitro-1H-indazole: Structural Properties, Reactivity Profiling, and Applications in Medicinal Chemistry
6-Chloro-7-nitro-1H-indazole: Structural Properties, Reactivity Profiling, and Applications in Medicinal Chemistry
Executive Summary
The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as an adenine bioisostere in ATP-competitive kinase inhibitors and as a core motif in nitric oxide synthase (NOS) modulators. Within this chemical space, 6-chloro-7-nitro-1H-indazole (CAS: 41926-08-3) emerges as a highly versatile, bifunctional building block. The strategic placement of a reducible nitro group at C7 and an activatable chlorine atom at C6 provides orthogonal reactivity handles. This in-depth technical guide explores the physicochemical properties, mechanistic reactivity, and validated synthetic workflows for utilizing 6-chloro-7-nitro-1H-indazole in advanced medicinal chemistry campaigns.
Structural and Physicochemical Properties
6-Chloro-7-nitro-1H-indazole exhibits annular tautomerism, existing primarily in the thermodynamically favored 1H-tautomer rather than the 2H-tautomer. The strong electron-withdrawing nature of the C7-nitro group exerts two profound electronic effects on the core scaffold:
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N1-Proton Acidity: It significantly lowers the pKa of the N1 proton, making it highly susceptible to deprotonation and subsequent electrophilic trapping.
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C6-Activation: It depletes electron density from the C6 position, rendering the carbon-chlorine bond highly activated for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.
Quantitative Data Summary
The following table summarizes the core quantitative physicochemical parameters of the scaffold 1.
| Property | Value | Mechanistic Implication |
| Chemical Name | 6-Chloro-7-nitro-1H-indazole | Standard IUPAC nomenclature. |
| CAS Number | 41926-08-3 | Unique registry identifier. |
| Molecular Formula | C7H4ClN3O2 | Defines stoichiometry for equivalents. |
| Molecular Weight | 197.58 g/mol | Utilized for precise molarity calculations. |
| Tautomeric Preference | 1H-indazole (Major) | Dictates the trajectory of base-mediated N-alkylation. |
| Key Reactive Sites | N1, C6, C7 | Orthogonal handles for divergent library synthesis. |
Mechanistic Reactivity and Synthetic Workflows
The utility of 6-chloro-7-nitro-1H-indazole lies in the predictable, stepwise functionalization of its reactive sites.
Caption: Orthogonal reactivity map of 6-chloro-7-nitro-1H-indazole across its three primary functional sites.
Regioselective N-Alkylation
Alkylation of the indazole core typically yields a mixture of N1 and N2 isomers. The causality behind this ratio is driven by the choice of base and solvent. Under thermodynamic control (e.g., K2CO3 in DMF at 60 °C), the N1-alkylated product predominates due to the stabilization of the resulting aromatic system 2.
Chemoselective Reduction of the C7-Nitro Group
A critical challenge in processing 6-chloro-7-nitro-1H-indazole is reducing the nitro group to an amine without triggering hydrodehalogenation of the C6-chlorine. While standard protocols use 10% Pd/C under an H2 atmosphere 2, this often results in partial loss of the chlorine atom. To ensure absolute chemoselectivity, advanced photoredox catalysis utilizing [Ru(bpy)3]2+ and ascorbic acid (AscH2) as a terminal reductant is highly recommended. This proceeds via proton-coupled electron transfer (PCET), safely reducing the nitroarene to an aniline without breaking the C-Cl bond 3.
Suzuki-Miyaura Cross-Coupling at the C6 Position
Attempting cross-coupling on unprotected indazoles often fails because the acidic N-H proton coordinates with Palladium(II), forming inactive Pd-azole dimers that poison the catalytic cycle 4. To overcome this, chemists must either pre-protect the N1 position (e.g., with a THP or Boc group) or utilize highly active, bulky biarylphosphine ligands (such as XPhos or SPhos) which sterically prevent dimer formation and force the transmetalation step to proceed.
Applications in Targeted Drug Discovery
Kinase Inhibitor Development
Indazole derivatives are widely recognized as potent inhibitors of various kinases, including ROCK1, VEGFR, and FLT3 5. The core functions as a highly efficient hinge-binding motif. The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the N2 lone pair acts as a hydrogen bond acceptor from the backbone amide NH.
Caption: Bidentate hydrogen-bonding interaction between the indazole core and the kinase hinge region.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Nitroindazoles, specifically 7-nitroindazole, are well-documented selective inhibitors of neuronal nitric oxide synthase (nNOS) 6. The 6-chloro substitution enhances lipophilicity and binding affinity within the hydrophobic pocket of the nNOS active site, making this specific molecule a valuable starting point for neuroinflammatory disease models.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Chemoselective Photoredox Reduction of the C7-Nitro Group
This protocol ensures the reduction of the nitro group to an amine without the risk of hydrodehalogenation of the C6-chlorine 3.
Caption: Step-by-step experimental workflow for the photoredox reduction of the 7-nitro group.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, dissolve 6-chloro-7-nitro-1H-indazole (1.0 equiv) and ascorbic acid (3.0 equiv) in a degassed mixture of DMF/H2O (9:1 v/v).
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Catalyst Addition: Add the photocatalyst [Ru(bpy)3]Cl2 (0.5 mol%).
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Deoxygenation: Perform three cycles of freeze-pump-thaw to rigorously remove dissolved oxygen. Causality: Oxygen acts as a triplet quencher for the photoexcited *Ru(II) species, halting the catalytic cycle.
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Irradiation: Stir the reaction mixture at room temperature under irradiation with 450 nm blue LEDs for 24 hours.
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Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the pale-yellow nitro starting material and the emergence of a highly fluorescent, polar amine spot under 254 nm UV light confirms conversion.
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Workup: Dilute with ethyl acetate, wash with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the C6 Position
This protocol utilizes a bulky phosphine ligand to prevent the unprotected indazole from poisoning the Palladium catalyst 4.
Step-by-Step Methodology:
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Preparation: To a microwave vial, add 7-amino-6-chloro-1H-indazole (1.0 equiv), the desired arylboronic acid (2.0 equiv), and K3PO4 (2.0 equiv).
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Catalyst Complex: Add Pd2(dba)3 (2.0 mol%) and XPhos (4.0 mol%). Causality: XPhos is sterically demanding enough to prevent the formation of stable, inactive Pd-indazole dimers.
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Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Seal the vial and purge with Argon for 10 minutes.
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Heating: Heat the reaction mixture at 100 °C for 15 hours.
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Self-Validation Checkpoint: Visually inspect the solution. A successful reaction maintains a homogeneous yellow/orange state. The premature formation of a black precipitate (Pd black) indicates catalyst degradation, usually due to oxygen ingress or insufficient ligand coordination.
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Workup: Filter the mixture through a pad of Celite, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.
References
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Appchem. 4-chloro-5-nitro-1H-indazole Properties (Extrapolated for 6-chloro-7-nitro-1H-indazole). Appchemical. 1
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RSC Advances. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. 2
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PubMed Central. Visible-Light-Photocatalyzed Reductions of N-Heterocyclic Nitroaryls to Anilines Utilizing Ascorbic Acid Reductant. NIH. 3
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PubMed Central. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. 4
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Journal of Medicinal Chemistry. Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors. ACS Publications. 5
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PubMed. 7-Nitroindazole, an nNOS inhibitor, reduces migraine-like nociception, demyelination, and anxiety-like behavior in a mouse model of relapsing-remitting multiple sclerosis. NIH.6
Sources
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